molecular formula C9H11NO2 B179285 Benzocaine CAS No. 9011-18-1

Benzocaine

Cat. No.: B179285
CAS No.: 9011-18-1
M. Wt: 165.19 g/mol
InChI Key: BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzocaine is an ester local anesthetic that acts by preventing the transmission of impulses along nerve fibers and at nerve endings . Its primary targets are the sodium channels in nerve cells .

Mode of Action

This compound works by reversibly stabilizing the neuronal membrane, which decreases its permeability to sodium ions . This action inhibits the depolarization of the neuronal membrane, thereby blocking the initiation and conduction of nerve impulses . It prevents the sodium channels from opening, blocking the influx of sodium ions .

Biochemical Pathways

This compound’s action on sodium channels affects the electrophysiological properties of neurons. By blocking sodium influx, it prevents the generation and conduction of nerve impulses . This action disrupts the normal propagation of signals along the nerve, leading to a loss of sensation in the area where this compound is applied .

Pharmacokinetics

This compound is a topical local anesthetic, meaning it is applied directly to the body surfaces. It is used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . The pharmacokinetics of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are largely determined by its route of administration.

Result of Action

The molecular and cellular effects of this compound’s action result in local anesthesia . By blocking nerve impulses, this compound causes a temporary loss of sensation in the area where it is applied . This makes it useful for relieving pain and itching associated with various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzocaine can be synthesized through a multi-step process starting from p-toluidine. The synthesis involves the following steps :

    Synthesis of 4’-methylacetanilide: p-toluidine reacts with acetic anhydride to form 4’-methylacetanilide.

    Synthesis of p-acetamidobenzoic acid: 4’-methylacetanilide is oxidized using potassium permanganate to yield p-acetamidobenzoic acid.

    Synthesis of p-aminobenzoic acid hydrochloride: p-acetamidobenzoic acid is hydrolyzed with hydrochloric acid to produce p-aminobenzoic acid hydrochloride.

    Synthesis of this compound: p-aminobenzoic acid hydrochloride undergoes Fischer esterification with ethanol in the presence of sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzocaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic substitution: Halogenated this compound derivatives.

    Nucleophilic substitution: Amino-substituted this compound derivatives.

    Oxidation: p-nitrobenzoic acid.

    Reduction: p-aminobenzoic acid.

Properties

IUPAC Name

ethyl 4-aminobenzoate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
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InChI Key

BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
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Molecular Formula

C9H11NO2
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Related CAS

23239-88-5 (hydrochloride)
Record name Benzocaine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8021804
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Molecular Weight

165.19 g/mol
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Physical Description

Solid
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Boiling Point

310 °C
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Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C
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Vapor Pressure

2.6X10-4 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses.
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Color/Form

Rhombohedra from ether, Needles from water

CAS No.

94-09-7
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Melting Point

92 °C
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Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (5.0 g, 36.46 mmol) in 500 mL 3-neck round bottomed flask, fitted with a condenser, thermometer, addition funnel, stir bar, and nitrogen atmosphere, was dissolved in ethanol (100 mL). Next ethanol/HCl saturate (from bubbling concentrated HCl through ethanol) was added dropwise, by addition funnel. Then stirred at reflux for 1 h, cooled to room temperature, and stirred an additional 104 hours. Reaction mixture was then concentrated under reduced vacuum, and dissolved in ethyl acetate, and washed with water (2×50 mL), dried (K2CO3), filtered and concentrated under reduced vacuum, yielding 3.56 g of an off-white solid. This material was purified by silica gel chromatography, using a Waters HPLC Prep 2000, over one Prep-Pak, in a 1:1 hexanes:ethyl acetate solvent system, yielding the title compound as 2.35 g (39%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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